(Z)-Aldosecologanin

Description

Properties

IUPAC Name |

methyl (2S,3R)-3-ethenyl-4-[(Z)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+/t15-,16-,17?,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLKXILGJPSPKZ-SZKORSGBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1/C(=C/CC2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)/C=O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82474-97-3 |

Source

|

| Record name | Centauroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082474973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: (Z)-Aldosecologanin Biosynthesis in Lonicera japonica

This guide details the biosynthetic pathway, enzymatic mechanisms, and experimental validation for (Z)-Aldosecologanin in Lonicera japonica (Japanese Honeysuckle).[1] It is designed for researchers in plant metabolomics and natural product biosynthesis.

Executive Summary & Pharmacological Context

(Z)-Aldosecologanin is a specialized secoiridoid glycoside found in Lonicera japonica.[1] It functions as a crucial biosynthetic intermediate and a bioactive metabolite with anti-inflammatory and antiviral properties. Structurally, it is an isomer of secologanin, distinguished by the geometry of its vinyl side chain and its open-chain aldehyde functionality.

In the context of L. japonica, this molecule represents a divergence point in the iridoid pathway , serving as a precursor for complex monoterpenoid indole alkaloids (MIAs) and other secoiridoid derivatives (e.g., sweroside, centauroside). Understanding its biosynthesis requires dissecting the MEP (Methylerythritol Phosphate) pathway flux and the specific P450-mediated oxidative cleavage of loganin.

The Core Biosynthetic Pathway

The biosynthesis of (Z)-Aldosecologanin occurs in the plastid and cytosol, driven by a cascade of oxidations, cyclizations, and glycosylations.

Pathway Logic

-

Precursor Generation (Plastid): The MEP pathway generates Geranyl Diphosphate (GPP).[1]

-

Iridoid Scaffold Formation (Cytosol): GPP is cyclized into the iridoid ring (nepetalactol/iridodial).

-

Functionalization: Oxidation and glucosylation yield Loganin .

-

Secoiridoid Ring Opening: Oxidative cleavage of Loganin by Secologanin Synthase (SLS) yields Secologanin.

-

Isomerization: (Z)-Aldosecologanin is formed via the geometric isomerization of the vinyl group or stabilized as the Z-isomer during the ring-opening process.

Detailed Enzymatic Steps

| Step | Substrate | Enzyme (Gene) | Reaction Type | Location |

| 1 | Pyruvate + G3P | DXS, DXR, etc. | MEP Pathway Condensation | Plastid |

| 2 | IPP + DMAPP | GPPS (Geranyl diphosphate synthase) | Condensation | Plastid |

| 3 | GPP | GES (Geraniol synthase) | Hydrolysis/Terpene Synthesis | Plastid |

| 4 | Geraniol | G8H (Geraniol 8-hydroxylase) | P450 Hydroxylation (CYP76B6) | ER Membrane |

| 5 | 8-Hydroxygeraniol | 8HGO (8-Hydroxygeraniol oxidoreductase) | Oxidation | Cytosol |

| 6 | 8-Oxogeranial | IS (Iridoid synthase) | Reductive Cyclization | Cytosol |

| 7 | Iridodial | IO (Iridoid oxidase) | Oxidation | Cytosol |

| 8 | 7-Deoxyloganetic acid | 7-DLGT (Glucosyltransferase) | Glucosylation | Cytosol |

| 9 | 7-Deoxyloganin | DL7H (7-Deoxyloganin 7-hydroxylase) | P450 Hydroxylation | ER Membrane |

| 10 | Loganin | SLS (Secologanin synthase / CYP72A1) | Oxidative Cleavage (Critical Step) | ER Membrane |

| 11 | Secologanin | Spontaneous / Isomerase | E/Z Isomerization | Cytosol/Vacuole |

Pathway Visualization (Graphviz)

The following diagram illustrates the flux from the MEP pathway to (Z)-Aldosecologanin, highlighting the critical regulatory nodes (SLS, DL7H).

Caption: Flux from Plastidial GPP to (Z)-Aldosecologanin via the Secoiridoid Pathway.

Critical Enzymology & Mechanism[2]

Secologanin Synthase (SLS / CYP72A1)

This is the rate-limiting enzyme for secoiridoid production. It catalyzes the oxidative cleavage of the cyclopentane ring of loganin between C7 and C8.

-

Mechanism: Radical abstraction followed by ring opening to generate the aldehyde group.

-

Relevance to (Z)-Aldosecologanin: The product of SLS is typically secologanin. The (Z)-isomer arises either from the specific stereochemical constraints of the L. japonica SLS isoform or post-enzymatic equilibrium favoring the Z-conformation due to intramolecular hydrogen bonding with the glucosyl moiety.

Iridoid Synthase (IS)

Unlike typical terpene cyclases, IS is a progesterone 5

Experimental Protocols

Protocol: Targeted Extraction & Quantification of (Z)-Aldosecologanin

Objective: Isolate and quantify (Z)-Aldosecologanin from L. japonica leaves/stems to validate pathway activity.

Reagents:

-

LC-MS Grade Methanol, Acetonitrile, Formic Acid.

-

Authentic Standards: Loganin, Secologanin (Sigma/Cayman).

Workflow:

-

Tissue Prep: Flash-freeze L. japonica tissue (100 mg) in liquid nitrogen; grind to fine powder.

-

Extraction: Add 1.0 mL 70% Methanol (v/v). Vortex 1 min.

-

Sonication: Sonicate at 40 kHz for 30 mins at 4°C (prevents thermal degradation of the aldehyde).

-

Clarification: Centrifuge at 12,000

g for 10 min. Filter supernatant (0.22 -

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8

m). -

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: MRM mode. Target mass transition for Secologanin/Aldosecologanin: m/z 389

[Aglycone ions]. -

Differentiation: (Z)-Aldosecologanin elutes slightly earlier/later than (E)-Aldosecologanin; confirm retention time with NMR-validated standards if available, or rely on UV

shifts (235-240 nm).

-

Protocol: Transcriptional Profiling of Pathway Genes

Objective: Correlate gene expression (SLS, DL7H) with metabolite accumulation.

-

RNA Isolation: Use CTAB-based extraction (high phenolics in Lonicera require PVP added to lysis buffer).

-

cDNA Synthesis: Reverse transcribe 1

g total RNA using Oligo(dT) primers. -

qRT-PCR Targets:

-

LjSLS (Secologanin Synthase)

-

LjDL7H (7-Deoxyloganin 7-hydroxylase)

-

Reference Gene:LjActin or LjUBQ.

-

-

Analysis: Calculate Relative Expression using

method.

Self-Validating Systems (Quality Control)

To ensure the data generated is trustworthy, implement these checks:

-

Internal Standard Spiking: Spike samples with Harpagoside (an iridoid not present in L. japonica or distinct enough) prior to extraction to calculate recovery rates.

-

Enzyme Activity Assay: Express recombinant LjSLS in yeast (S. cerevisiae WAT11 strain). Incubate microsomes with Loganin + NADPH.[2] Detect Secologanin formation via HPLC to confirm functional gene annotation.

References

-

Wang, L., et al. (2020). Genome-wide identification and characterization of the iridoid synthase gene family in Lonicera japonica.

-

Irmler, S., et al. (2000). Indole alkaloid biosynthesis in Catharanthus roseus: New enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase.[3]

-

Machida, K., et al. (2002). Studies on the constituents of Lonicera species.[4] XVII. New iridoid glycosides of the stems and leaves of Lonicera japonica Thunb.

-

Li, Y., et al. (2019). Correlation of the temporal and spatial expression patterns of HQT with the biosynthesis and accumulation of chlorogenic acid in Lonicera japonica flowers.[5]

-

Miettinen, K., et al. (2014). The seco-iridoid pathway from Catharanthus roseus.[3][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LIPID MAPS [lipidmaps.org]

- 4. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

A Technical Guide to the Role of Secologanin as the Pivotal Aldehyde Precursor in Iridoid Glycoside and Alkaloid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoids and their derivatives, secoiridoids, represent a vast class of monoterpenoid secondary metabolites crucial to plant defense and renowned for their broad pharmacological activities. The biosynthetic pathways that create this chemical diversity are complex, often involving multiple cell types and enzymatic steps. At the heart of the formation of over 3,000 monoterpenoid indole alkaloids (MIAs)—a group that includes potent anticancer agents like vinblastine—lies the secoiridoid, secologanin . This guide provides an in-depth examination of the biosynthetic journey to secologanin, focusing on its identity as the critical aldehyde-bearing precursor. We will dissect the enzymatic transformation of the iridoid loganin into secologanin via a rare oxidative ring cleavage, detail the experimental methodologies required to study this process, and explore the profound implications for metabolic engineering and pharmaceutical development.

An Introduction to Iridoids and Secoiridoids

Iridoids are a large family of monoterpenoids built upon a characteristic cyclopentane-fused pyran ring system.[1] In nature, they typically exist as glycosides, most commonly linked to glucose at the C-1 hydroxyl group, which enhances their stability and solubility.[2] These compounds are not merely metabolic curiosities; they are active agents in plant-herbivore interactions and exhibit a wide spectrum of biological activities in humans, including neuroprotective, anti-inflammatory, antitumor, and hepatoprotective effects.[2][3]

A structurally distinct subclass, the secoiridoids , are formed when the cyclopentane ring of an iridoid precursor is cleaved. This ring-opening event is the defining step in the biosynthesis of secologanin, a molecule that serves as the gateway to the massive family of MIAs.[4][5] The unique chemical architecture of secologanin, featuring a reactive aldehyde group, makes it a linchpin metabolite, connecting primary terpenoid metabolism to the vast world of alkaloids.

The Upstream Pathway: Forging the Iridoid Core from Geraniol

The biosynthesis of all iridoids begins with the universal C10 terpenoid precursor, geranyl diphosphate (GPP). The pathway to the key iridoid intermediate, loganin, is a multi-step enzymatic cascade localized within specific plant cell types.[1][6]

-

Geraniol Formation and Hydroxylation: GPP is first converted to geraniol. The terminal methyl group of geraniol is then hydroxylated by a cytochrome P450 enzyme, geraniol 8-hydroxylase (G8H) , also referred to as G10H, initiating the functionalization of the molecule.[1][6]

-

Oxidation and Reductive Cyclization: The resulting 8-hydroxygeraniol undergoes further oxidation to form 8-oxogeranial. This dialdehyde is the substrate for the key cyclizing enzyme, iridoid synthase (IS) . IS catalyzes a reductive cyclization to form the core iridoid skeleton.[1][6]

-

Glycosylation and Methylation: The iridoid aglycone (the non-sugar part) then undergoes a series of tailoring reactions. A crucial step is glycosylation, catalyzed by a UDP-glycosyltransferase (UGT) , which attaches a glucose molecule to create a stable iridoid glucoside.[7][8] Subsequent hydroxylations and methylations, catalyzed by enzymes like deoxyloganic acid 7-hydroxylase (DL7H) and loganic acid methyltransferase (LAMT), ultimately yield loganin , the direct and stable precursor for the pivotal ring-cleavage reaction.[6][9]

The Decisive Transformation: Loganin Cleavage to Form Secologanin

The conversion of loganin to secologanin is the most critical and chemically remarkable step in this pathway. It involves the oxidative cleavage of the C7-C8 bond in the cyclopentane ring of loganin, a reaction that remained a black box for many years.[4][10] This transformation generates two key functional groups that define secologanin's reactivity: a vinyl group and, most importantly, an aldehyde at C7.

The Key Catalyst: Secologanin Synthase (SLS)

Field-proven research has definitively identified the enzyme responsible for this transformation as Secologanin Synthase (SLS) .[11][12]

-

Enzyme Class: SLS is a cytochrome P450 monooxygenase (P450) .[10][12][13] In the well-studied medicinal plant Catharanthus roseus (Madagascar periwinkle), this enzyme is specifically identified as CYP72A1 .[5][11][14]

-

Reaction Requirements: As a canonical P450, the SLS reaction requires NADPH as a reductant and molecular oxygen (O2) .[12]

-

Mechanism: The enzyme catalyzes a rare oxidative C-C bond cleavage, transforming the bicyclic iridoid structure of loganin into the cleaved, more flexible secoiridoid structure of secologanin.[5][10][13] This reaction is highly specific for the loganin substrate.[12]

The product of this reaction, secologanin, is the eponymous "(Z)-Aldosecologanin". The "(Z)-" designation refers to the stereochemistry of the newly formed vinyl group, and the "Aldo-" prefix, while chemically descriptive, is often omitted as the aldehyde functionality is implicit in the common name secologanin. It is this aldehyde that makes secologanin the essential building block for the subsequent condensation reactions.

The Metabolic Hub: Secologanin as the Gateway to Monoterpenoid Indole Alkaloids (MIAs)

The generation of secologanin's aldehyde group is the biochemical event that unlocks the synthesis of more than 3,000 MIAs.[10] The aldehyde is an electrophilic center, primed for condensation with a nucleophilic amine.

In the MIA pathway, this amine is provided by tryptamine , derived from the amino acid tryptophan. The enzyme Strictosidine Synthase (STR) catalyzes the Pictet-Spengler condensation between secologanin and tryptamine to form strictosidine . Strictosidine is the last common precursor to all MIAs, from which branching pathways generate immense chemical diversity, including:

-

Ajmalicine: A Rauwolfia alkaloid used as an antihypertensive.

-

Vinblastine & Vincristine: High-value bisindole alkaloids from C. roseus used as potent chemotherapeutic agents.[15]

The central role of the secologanin aldehyde is visualized in the biosynthetic pathway below.

Caption: Fig 1. Biosynthetic pathway from Geraniol to MIAs.

Summary of Key Biosynthetic Enzymes

The efficient production of secologanin relies on a series of highly specific enzymes. Understanding their function is paramount for any metabolic engineering or synthetic biology endeavor.

| Enzyme Name | Abbreviation | Enzyme Class | Substrate(s) | Product | Rationale & Importance |

| Geraniol 8-Hydroxylase | G8H (G10H) | Cytochrome P450 | Geraniol | 8-Hydroxygeraniol | Initiates the oxidation required for cyclization. A key entry point into the pathway. |

| Iridoid Synthase | IS | Reductase | 8-Oxogeranial | Iridodial | Catalyzes the critical cyclization event to form the core iridoid cyclopentanopyran ring. |

| Iridoid Glucosyltransferase | UGT | Glycosyltransferase | Iridoid Aglycone, UDP-Glucose | Iridoid Glucoside | Stabilizes the reactive hemiacetal intermediate, preventing degradation and preparing it for subsequent reactions. |

| Secologanin Synthase | SLS (CYP72A1) | Cytochrome P450 | Loganin | Secologanin | Performs the pivotal and rare oxidative C-C bond cleavage to generate the secoiridoid aldehyde. This is the rate-limiting and key control point for MIA synthesis. |

| Strictosidine Synthase | STR | Pictet-Spenglerase | Secologanin , Tryptamine | Strictosidine | Condenses the terpenoid and indole pathways, forming the universal precursor for all MIAs. |

Experimental Methodologies: A Practical Guide

Validating and quantifying the steps in the secologanin pathway requires robust experimental protocols. The following sections provide self-validating, step-by-step methodologies for the isolation of secologanin and the characterization of its synthesizing enzyme.

Protocol: Isolation and Purification of Secologanin from Catharanthus roseus

This protocol outlines a standard method for extracting and purifying secologanin from plant tissue, a necessary first step for obtaining analytical standards or substrates for further experiments.

Caption: Fig 2. Workflow for Secologanin Isolation.

Protocol: In Vitro Assay for Secologanin Synthase (SLS) Activity

This protocol provides a self-validating system to measure the enzymatic conversion of loganin to secologanin using microsomal preparations, which are rich in membrane-bound P450s.

Objective: To confirm and quantify the P450-dependent conversion of loganin to secologanin.

Materials:

-

Microsomal fraction isolated from C. roseus or Lonicera japonica cell cultures.

-

Loganin substrate (1 mM stock in water).

-

NADPH (10 mM stock in buffer).

-

Potassium phosphate buffer (100 mM, pH 7.5).

-

Microcentrifuge tubes.

-

LC-MS system for analysis.

Methodology:

-

Reaction Setup: On ice, prepare four reaction conditions in separate microcentrifuge tubes as outlined in the table below. This setup is crucial for self-validation.

Component Complete Reaction (µL) No Enzyme Control (µL) No NADPH Control (µL) Boiled Enzyme Control (µL) Phosphate Buffer (100mM) 160 180 170 160 Microsomal Protein (1 mg/mL) 20 0 20 20 (boiled for 10 min) Loganin (1 mM) 10 10 10 10 NADPH (10 mM) 10 10 0 10 | Total Volume | 200 | 200 | 200 | 200 |

-

Initiation: Start the reaction by adding the NADPH (or buffer in the "No NADPH" control) and immediately transfer the tubes to a 30°C water bath.

-

Incubation: Incubate for 60 minutes. Rationale: This allows sufficient time for the enzymatic reaction to proceed.

-

Termination: Stop the reaction by adding 200 µL of ice-cold methanol. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein. Rationale: Methanol denatures the enzymes, halting the reaction, and precipitates proteins that would interfere with LC-MS analysis.

-

Analysis: Transfer the supernatant to an LC-MS vial. Analyze for the presence of loganin (substrate) and secologanin (product) by comparing retention times and mass-to-charge ratios (m/z) with authentic standards.

Expected Results & Trustworthiness:

-

Complete Reaction: A clear peak corresponding to the m/z of secologanin will be detected, along with a diminished peak for the loganin substrate.

-

Control Reactions: No detectable secologanin peak should be present in the "No Enzyme," "No NADPH," or "Boiled Enzyme" controls. The absence of product in these reactions validates that the observed conversion is dependent on a functional, NADPH-requiring enzyme present in the microsomal preparation, consistent with the known properties of SLS.[12]

Conclusion and Future Directions

(Z)-Aldosecologanin, or simply secologanin, is unequivocally a cornerstone of specialized plant metabolism. Its formation, catalyzed by the cytochrome P450 enzyme secologanin synthase, represents a critical metabolic control point. The oxidative ring-cleavage of loganin to produce secologanin's reactive aldehyde group is the gateway to the vast and pharmaceutically vital class of monoterpenoid indole alkaloids.

For drug development professionals and researchers, a deep understanding of this pathway is not merely academic. It provides the blueprint for:

-

Metabolic Engineering: Overexpressing SLS and other key pathway enzymes in plants or microbial hosts (E. coli, yeast) to enhance the production of high-value MIAs.[16]

-

Synthetic Biology: Reconstructing the entire pathway in engineered organisms to create a sustainable, on-demand production platform for complex pharmaceuticals, circumventing the challenges of agricultural sourcing and complex chemical synthesis.

-

Drug Discovery: Using secologanin as a versatile chemical scaffold for the semi-synthesis of novel alkaloid analogs with potentially improved therapeutic properties.

The continued elucidation of the enzymes, transporters, and regulatory networks governing secologanin biosynthesis will undoubtedly fuel the next generation of innovation in natural product chemistry and biotechnology.

References

-

Chen, P., Huang, Z., Yin, M., Wen, Y., & Han, L. (2025). The Hedyotis diffusa chromosome-level genome and multi-omics analysis provide new insights into the iridoids biosynthetic pathway. ResearchGate. [Link]

-

Yamamoto, H., Katano, N., Ooi, A., & Inoue, K. (2000). Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450. Phytochemistry, 53(1), 7–12. [Link]

-

Inoue, K. (2000). [Cytochrome P450 enzymes in biosyntheses of some plant secondary metabolites]. Yakugaku Zasshi, 120(10), 969-989. [Link]

-

InterPro. (n.d.). UDP-glucuronosyl/UDP-glucosyltransferase (IPR002213). EMBL-EBI. [Link]

-

Payne, R., et al. (2021). Characterization of a vacuolar importer of secologanin in Catharanthus roseus. Plant Physiology, 187(3), 1533-1549. [Link]

-

Wang, C., Gong, X., Bo, A., et al. (2020). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules, 25(3), 704. [Link]

-

Battersby, A. R., Burnett, A. R., & Parsons, P. G. (1969). Alkaloid biosynthesis. Part XIV. Secologanin: its conversion into ipecoside and its role as biological precursor of the indole alkaloids. Journal of the Chemical Society C: Organic, 1193-1200. [Link]

-

Larsen, B., et al. (2017). Identification of Iridoid Glucoside Transporters in Catharanthus roseus. Plant and Cell Physiology, 58(7), 1164-1173. [Link]

-

Irmler, S., Schröder, G., St-Pierre, B., et al. (2000). Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase. The Plant Journal, 24(6), 797-804. [Link]

-

Yamamoto, H., Katano, N., Ooi, A., & Inoue, K. (2000). Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450. Phytochemistry, 53(1), 7-12. [Link]

-

Almagro, L., et al. (2022). Biological isolation and characterization of Catharanthus roseus (L.) G. Don methanolic leaves extracts and their assessment for antimicrobial, cytotoxic, and apoptotic activities. Saudi Journal of Biological Sciences, 29(12), 103463. [Link]

-

LIPID MAPS Structure Database. (n.d.). Secologanin. LIPID MAPS. [Link]

-

Nagatoshi, M., et al. (2011). Iridoid-specific Glucosyltransferase from Gardenia jasminoides. Journal of Biological Chemistry, 286(43), 37344-37353. [Link]

-

Hauenstein, S., & Schalk, M. (2018). Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. Molecules, 23(9), 2199. [Link]

-

Wang, C., et al. (2020). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. ResearchGate. [Link]

-

Geerlings, A., et al. (2000). Screening method for cDNAs encoding putative enzymes converting loganin into secologanin by a transgenic yeast culture. ResearchGate. [Link]

-

Dang, T. T. T., & De Luca, V. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 701306. [Link]

- De Luca, V., & Balsevich, J. (1989). Extraction of alkaloids of Catharanthus roseus tissue.

-

Wei, Y., et al. (2023). Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena. Frontiers in Plant Science, 14, 1297902. [Link]

-

Miettinen, K. (2015). Iridoid biosynthesis in Catharanthus roseus. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Cytochrome P450 enzymes in biosyntheses of some plant secondary metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Iridoid-specific Glucosyltransferase from Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]

- 9. Alkaloid biosynthesis. Part XIV. Secologanin: its conversion into ipecoside and its role as biological precursor of the indole alkaloids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LIPID MAPS [lipidmaps.org]

- 15. Biological isolation and characterization of Catharanthus roseus (L.) G. Don methanolic leaves extracts and their assessment for antimicrobial, cytotoxic, and apoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Deep Dive: (Z)-Aldosecologanin vs. Secologanin in Monoterpene Indole Alkaloid Biosynthesis

[1]

Executive Summary

This technical guide provides a rigorous comparison between Secologanin , the canonical seco-iridoid precursor, and its acyclic tautomer, (Z)-Aldosecologanin . While often used interchangeably in broader biosynthetic discussions, the distinction between these two species is critical for researchers optimizing Strictosidine formation or engineering metabolic pathways in Catharanthus roseus and Lonicera japonica.

Key Takeaway: Secologanin exists primarily as a stable cyclic hemiacetal in solution. However, (Z)-Aldosecologanin (the open-chain dialdehyde) is the reactive electrophile required for the Pictet-Spengler condensation with tryptamine. Understanding this tautomeric equilibrium is essential for maximizing enzymatic turnover and preventing "dead-end" acetal artifacts during extraction.

Part 1: Structural Elucidation & Stereochemistry

The fundamental difference lies in the ring topology and the functional group state of the C7 carbon.

Chemical Structure Comparison[2][3][4][5]

| Feature | Secologanin (Canonical) | (Z)-Aldosecologanin (Reactive Intermediate) |

| Topology | Cyclic (Dihydropyran ring) | Acyclic (Open chain) |

| Functional Group at C7 | Hemiacetal (Masked aldehyde) | Free Aldehyde (Reactive electrophile) |

| Functional Group at C10 | Aldehyde (Free) | Aldehyde (Free) |

| Double Bond Geometry | Vinyl group (Terminal, no E/Z) | (Z)-Enol Ether (Conjugated system) |

| Stability | High (Stable in neutral pH) | Low (Prone to oxidation/polymerization) |

| NMR Signature ( |

The Tautomeric Equilibrium

Secologanin is not a static molecule. In aqueous physiological conditions, it exists in a dynamic equilibrium. The hemiacetal ring opens to form the dialdehyde species.

-

Secologanin (Closed): Favored in equilibrium (>90%) due to the stability of the six-membered pyranose ring.

-

(Z)-Aldosecologanin (Open): The transient species. The "(Z)" designation refers to the geometry of the C3-C4 enol ether double bond relative to the ester group in the open conformation, which is critical for fitting into the active site of Strictosidine Synthase (STR).

Isomeric Artifacts

During isolation (especially with alcohols like methanol or ethanol), the reactive aldehydes of (Z)-Aldosecologanin can form acetals, leading to artifacts often misidentified as "natural" isomers:

-

(E)-Aldosecologanin: Often an isolation artifact or a minor geometric isomer.

-

Secologanin Dimethyl Acetal: Formed by reaction with methanol.

Part 2: Biosynthetic Mechanistics

The conversion of Loganin to Secologanin involves a radical ring-opening mechanism catalyzed by Secologanin Synthase (SLS / CYP72A1) .

The Secologanin Synthase (SLS) Mechanism

-

Substrate: Loganin (Cyclopentane iridoid).[1]

-

Oxidation: CYP72A1 abstracts a hydride, creating a radical at C10.

-

Ring Opening: The cyclopentane ring cleaves, generating the acyclic dialdehyde (Z)-Aldosecologanin .

-

Stabilization: The dialdehyde spontaneously cyclizes to form the hemiacetal Secologanin for storage/transport.

The Strictosidine Synthase (STR) Condensation

For the downstream synthesis of Indole Alkaloids (TIAs), the hemiacetal must re-open.

-

Mechanism: STR binds tryptamine and the open-chain (Z)-Aldosecologanin .

-

Reaction: A Pictet-Spengler condensation occurs between the amine of tryptamine and the C7-aldehyde of (Z)-Aldosecologanin.

-

Why it matters: If the equilibrium is shifted too heavily toward the closed hemiacetal (e.g., by pH or solvent effects), the reaction rate of STR drops significantly.

Pathway Visualization

The following diagram illustrates the critical "Ring Opening" checkpoint.

Caption: The central role of the acyclic (Z)-Aldosecologanin as the obligate intermediate between Loganin and Strictosidine.

Part 3: Experimental Protocols

Protocol: Differential Identification via NMR

To distinguish the open form from the closed form, use

Reagents:

-

Sample: 5 mg purified iridoid fraction.

-

Solvent: DMSO-d6 (preferred over CD3OD to prevent acetal formation).

Workflow:

-

Dissolution: Dissolve sample immediately before acquisition to capture the equilibrium state.

-

Acquisition: Run standard 1D

H-NMR (600 MHz recommended). -

Analysis:

-

Region A (9.0 - 10.0 ppm): Look for two distinct doublets . If present, this confirms (Z)-Aldosecologanin (free aldehydes).[1]

-

Region B (5.0 - 5.5 ppm): Look for a doublet (J ~ 4-8 Hz) corresponding to the anomeric proton of the hemiacetal ring. This confirms Secologanin .

-

Region C (Vinyl Group): The terminal alkene protons (

5.2-5.8) will be present in both but may show slight chemical shift perturbations.

-

Protocol: "Trapping" the Reactive Intermediate

To isolate or quantify the specific (Z)-Aldosecologanin isomer without it cyclizing, you must trap the aldehyde groups.

Reagents:

-

2,4-Dinitrophenylhydrazine (DNPH) solution.

-

HPLC grade Acetonitrile.

Step-by-Step:

-

Extraction: Extract plant tissue (e.g., Lonicera buds) with cold acetone (inhibits enzymatic activity and cyclization). Avoid Ethanol/Methanol.

-

Derivatization: Immediately add excess DNPH solution to the crude extract.

-

Incubation: Incubate at 25°C for 30 minutes. The DNPH will react with the free aldehydes of (Z)-Aldosecologanin to form a stable hydrazone.

-

Analysis: Inject into LC-MS.

-

Target Mass: Calculate MW of Aldosecologanin + 2x DNPH mass - 2x H2O.

-

Control: Run Secologanin standard. It will react much slower due to the hemiacetal protection.

-

Part 4: Implications for Drug Development

Metabolic Engineering

When engineering yeast or bacteria to produce alkaloids (e.g., Vincristine precursors):

-

Problem: Heterologous expression of STR often outpaces the supply of reactive aldehyde.

-

Solution: Co-express Secologanin Synthase (SLS) with a high turnover rate. Ensure the cellular pH favors the ring-opening equilibrium (slightly alkaline pH often shifts equilibrium toward the open carboxylate/aldehyde forms in related iridoids).

Stability in Formulation

-

Secologanin is the preferred form for storage as a standard.

-

Aldosecologanin is too unstable for long-term storage; it will polymerize or oxidize to Secologanic Acid .

References

-

Secologanin Synthase Mechanism & Isoforms Title: Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome. Source: NCBI / PMC URL:[Link]

-

Isolation of (Z)-Aldosecologanin Title: Studies on the Constituents of Lonicera Species.[2][3] XVII. New Iridoid Glycosides of the Stems and Leaves of Lonicera japonica THUNB. Source: Chemical and Pharmaceutical Bulletin URL:[Link]

-

Chemical Synthesis and Stereochemistry Title: Divergent Total Syntheses of Hetero-Oligomeric Iridoid Glycosides.[4] Source: Organic Letters (ACS Publications) URL:[Link]

-

Enzymatic Pathway Context Title: The Proposed Pathway for Secologanin Biosynthesis in Catharanthus roseus.[5] Source: ResearchGate URL:[Link][6]

A Technical Guide to Metabolic Engineering of Monoterpenoid Indole Alkaloids: Leveraging (Z)-Aldosecologanin for Pathway Optimization

Abstract

Monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant-specialized metabolites, many of which are indispensable human medicines, including the anticancer agents vinblastine and vincristine.[1][2] The low abundance of these compounds in their native plant producers, such as Catharanthus roseus, coupled with their complex structures that defy economical chemical synthesis, has catalyzed significant interest in metabolic engineering and synthetic biology approaches.[1][3] A critical bottleneck in the heterologous biosynthesis of MIAs is the efficient production of the monoterpenoid precursor, secologanin. This guide delves into the intricate biochemistry of the secoiridoid pathway, focusing on the strategic importance of understanding and utilizing secologanin isomers, particularly (Z)-aldosecologanin, to enhance metabolic flux and overall MIA yield. We will explore the enzymatic landscape, discuss host selection, and provide actionable protocols for pathway reconstruction and analysis, aimed at researchers and drug development professionals seeking to harness the power of metabolic engineering for the sustainable production of these valuable pharmaceuticals.

Introduction: The Challenge and Promise of MIA Biosynthesis

Monoterpenoid indole alkaloids are a testament to nature's synthetic prowess, with over 3,000 distinct structures identified to date.[1][3] Their pharmacological applications are broad, targeting conditions from cancer and malaria to hypertension and pain.[1][4] The celebrated anticancer drugs, vinblastine and vincristine, are derived from the Madagascar periwinkle (Catharanthus roseus), but their concentration in the plant is minuscule (e.g., 0.0005% dry weight for vincristine), making extraction an expensive and resource-intensive process.[1]

Metabolic engineering offers a compelling alternative, promising sustainable and scalable production of MIAs in microbial or plant-based heterologous systems.[3][5] The core principle involves reconstructing the MIA biosynthetic pathway in a tractable host, such as yeast (Saccharomyces cerevisiae) or Niciana benthamiana.[4][6] The success of this endeavor hinges on a deep understanding of the native biosynthetic pathway, which is a complex, multi-step enzymatic network.[7] All MIAs derive from a common precursor, strictosidine, which is formed through the condensation of tryptamine (from the shikimate pathway) and secologanin (from the secoiridoid pathway).[1][8][9] While the tryptamine pathway is relatively straightforward, the secoiridoid pathway leading to secologanin is exceptionally complex and often represents the rate-limiting branch in MIA production. This guide will focus specifically on optimizing this crucial branch by exploring the role of its key intermediates and their isomers.

The Secoiridoid Pathway: A Tale of Isomers and Control

The journey from central metabolism to secologanin is a multi-enzyme cascade localized across different cellular compartments.[8] It begins with geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (MEP) pathway.[10] A series of enzymatic transformations convert GPP into the iridoid scaffold, which is then cleaved to form the secoiridoid, secologanin.

The Canonical Pathway to Secologanin

The established pathway involves a sequence of oxidation, reduction, cyclization, glycosylation, and methylation steps. Understanding these key enzymatic players is fundamental to any engineering effort.

// Nodes GPP [label="Geranyl Pyrophosphate (GPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Geraniol [label="Geraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxygeraniol [label="8-Hydroxygeraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxogeranial [label="8-Oxogeranial", fillcolor="#F1F3F4", fontcolor="#202124"]; Nepetalactol [label="Nepetalactol", fillcolor="#F1F3F4", fontcolor="#202124"]; Iridotrial [label="Iridotrial", fillcolor="#F1F3F4", fontcolor="#202124"]; DeoxyloganicAcid [label="7-Deoxyloganic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; LoganicAcid [label="Loganic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Loganin [label="Loganin", fillcolor="#F1F3F4", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#FBBC05", fontcolor="#202124"]; Tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; MIAs [label="Monoterpenoid Indole Alkaloids", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with Enzymes GPP -> Geraniol [label="GES"]; Geraniol -> Hydroxygeraniol [label="G8H"]; Hydroxygeraniol -> Oxogeranial [label="8HGO"]; Oxogeranial -> Nepetalactol [label="ISY"]; Nepetalactol -> Iridotrial [label="IO"]; Iridotrial -> DeoxyloganicAcid [label="7DLGT"]; DeoxyloganicAcid -> LoganicAcid [label="7DLH"]; LoganicAcid -> Loganin [label="LAMT"]; Loganin -> Secologanin [label="SLS"]; {Secologanin, Tryptamine} -> Strictosidine [label="STR"]; Strictosidine -> MIAs [label="SGD, etc."];

// Invisible nodes for alignment subgraph { rank = same; Secologanin; Tryptamine; } } caption: "Canonical MIA Biosynthetic Pathway.[3]"

Table 1: Key Enzymes of the Secoiridoid Pathway

| Abbreviation | Enzyme Name | Function | Source Organism (Typical) |

| GES | Geraniol Synthase | GPP → Geraniol | Catharanthus roseus |

| G8H | Geraniol 8-Hydroxylase | Geraniol → 8-Hydroxygeraniol | Catharanthus roseus |

| 8HGO | 8-Hydroxygeraniol Oxidoreductase | 8-Hydroxygeraniol → 8-Oxogeranial | Catharanthus roseus |

| ISY | Iridoid Synthase | 8-Oxogeranial → Nepetalactol | Catharanthus roseus |

| IO | Iridoid Oxidase | Nepetalactol → Iridotrial | Catharanthus roseus |

| 7DLGT | 7-Deoxyloganetic Acid Glucosyltransferase | Iridotrial → 7-Deoxyloganic Acid | Catharanthus roseus |

| 7DLH | 7-Deoxyloganic Acid Hydroxylase | 7-Deoxyloganic Acid → Loganic Acid | Catharanthus roseus |

| LAMT | Loganic Acid O-Methyltransferase | Loganic Acid → Loganin | Catharanthus roseus |

| SLS | Secologanin Synthase | Loganin → Secologanin | Catharanthus roseus |

| STR | Strictosidine Synthase | Secologanin + Tryptamine → Strictosidine | Catharanthus roseus |

| SGD | Strictosidine β-Glucosidase | Strictosidine → Strictosidine Aglycone | Catharanthus roseus |

The Emergence of (Z)-Aldosecologanin: A Hidden Intermediate

Recent field advancements have revealed that the linear pathway depicted above is an oversimplification. The cyclization of 8-oxogeranial by Iridoid Synthase (ISY) is not a perfectly efficient reaction. It can produce a mixture of stereoisomers of nepetalactol. Furthermore, downstream intermediates can exist in equilibrium or be acted upon by promiscuous enzymes, leading to a pool of structurally related iridoids.

One of the most critical, yet often overlooked, of these is (Z)-Aldosecologanin . This isomer of secologanin can be formed from intermediates such as 8-epi-iridotrial. The key insight for metabolic engineers is that the central condensing enzyme, Strictosidine Synthase (STR), exhibits a high degree of substrate specificity.[11][12][13] While it efficiently catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form 3-α-(S)-strictosidine, its activity with other isomers is often negligible.[14][15]

Therefore, the accumulation of (Z)-aldosecologanin or its precursors represents a significant loss of metabolic flux—a "shunt" pathway that diverts valuable carbon away from the desired MIA products. The causality is clear: if the enzymatic machinery produces a mixture of isomers, but only one is productively used, the overall efficiency of the engineered pathway is severely compromised.

// Nodes Iridotrial [label="Iridotrial", fillcolor="#F1F3F4", fontcolor="#202124"]; EpiIridotrial [label="8-epi-Iridotrial", fillcolor="#F1F3F4", fontcolor="#202124"]; Productive [label="Productive Pathway", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Shunt [label="Shunt Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Secologanin [label="Secologanin", fillcolor="#FBBC05", fontcolor="#202124"]; Aldosecologanin [label="(Z)-Aldosecologanin", fillcolor="#FBBC05", fontcolor="#202124", style="filled,dashed"]; Strictosidine [label="Strictosidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Iridotrial -> Productive [label="IO, 7DLGT...", color="#34A853"]; Productive -> Secologanin [color="#34A853"]; EpiIridotrial -> Shunt [label="Non-specific\nenzymes", color="#EA4335"]; Shunt -> Aldosecologanin [color="#EA4335"]; Secologanin -> Strictosidine [label="STR\n(Efficient)", color="#34A853"]; Aldosecologanin -> Strictosidine [label="STR\n(Inefficient)", style=dashed, color="#EA4335"]; } caption: "Divergence of Productive vs. Shunt Pathways."

Metabolic Engineering Strategies: Taming Isomeric Flux

The primary directive for the metabolic engineer is to maximize the conversion of GPP to secologanin, minimizing the formation of non-productive isomers like (Z)-aldosecologanin. This requires a multi-pronged approach.

Host Selection and Rationale

-

Saccharomyces cerevisiae (Yeast): A well-characterized, genetically tractable host with a vast molecular toolkit. It is excellent for rapid prototyping of pathways and enzyme screening. However, yeast's endogenous metabolism can sometimes interfere with the MIA pathway, for instance, by irreversibly reducing key intermediates.[16] Engineering efforts in yeast often require the knockout of competing endogenous enzymes.

-

Nicotiana benthamiana (Tobacco plant): As a plant host, it provides a more native-like environment for expressing plant-derived enzymes, including correct protein folding and post-translational modifications.[6][17] Its cellular compartments (e.g., plastids, vacuoles) are conducive to the spatial organization of the MIA pathway.[17] Transient expression via Agrobacterium-mediated infiltration allows for rapid pathway testing in a matter of days.[6][17]

Enzyme Selection and Engineering

The core of the strategy lies in choosing the right enzymes to control stereochemistry.

-

Iridoid Synthase (ISY): This is a critical control point. ISY orthologs from different plant species may exhibit different product specificities. Screening ISY candidates from various iridoid-producing plants (e.g., Nepeta, Carapichea) can identify variants that produce a more favorable ratio of nepetalactol stereoisomers, thereby channeling flux away from the 8-epi-iridotrial precursor of (Z)-aldosecologanin.[18]

-

Major Latex Protein-like (MLPL) Enzymes: Recent research has shown that co-expression of MLPL enzymes from Nepeta species can act as "chaperones" for ISY, dramatically improving the cyclization efficiency and stereospecificity, leading to higher titers of the correct iridoid precursors.[19] This is a field-proven insight that can overcome critical bottlenecks.

-

Downstream Enzymes (IO, 7DLGT, etc.): While STR is highly specific, the upstream enzymes may not be. It is crucial to ensure that the chosen set of enzymes efficiently processes the desired intermediates without converting them into dead-end products.

Workflow for Pathway Reconstruction

A self-validating system for pathway engineering involves iterative cycles of design, building, testing, and learning.

// Nodes Design [label="1. Design\n- Enzyme Selection\n- Codon Optimization\n- Construct Assembly Plan", fillcolor="#F1F3F4", fontcolor="#202124"]; Build [label="2. Build\n- Gene Synthesis\n- Plasmid Assembly (e.g., Golden Gate)\n- Host Transformation", fillcolor="#F1F3F4", fontcolor="#202124"]; Test [label="3. Test\n- Host Cultivation / Infiltration\n- Metabolite Extraction\n- LC-MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Learn [label="4. Learn\n- Quantify Titers (Secologanin vs. Isomers)\n- Identify Bottlenecks\n- Refine Enzyme Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimized [label="Optimized Pathway", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Design -> Build; Build -> Test; Test -> Learn; Learn -> Design [label="Iterate"]; Learn -> Optimized [color="#34A853"]; } caption: "Iterative Metabolic Engineering Cycle."

Experimental Protocols

Protocol: Transient Expression of Secoiridoid Pathway in N. benthamiana

This protocol provides a robust method for rapidly testing enzyme combinations in a plant host.

Materials:

-

Agrobacterium tumefaciens (strain GV3101)

-

Expression vectors (e.g., pEAQ-HT) containing codon-optimized genes for the secoiridoid pathway.

-

4-6 week old N. benthamiana plants.

-

Infiltration Buffer: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone.

-

Liquid Nitrogen, Mortar and Pestle.

-

Extraction Solvent: 80% Methanol with 0.1% formic acid.

-

LC-MS grade solvents and standards (e.g., loganin, secologanin).

Methodology:

-

Preparation: Transform individual Agrobacterium cultures with each plasmid construct. Grow overnight cultures in LB with appropriate antibiotics.

-

Culture Preparation: Pellet the overnight cultures by centrifugation (4000 x g, 10 min). Resuspend the pellets in Infiltration Buffer to a final OD₆₀₀ of 1.0.

-

Co-infiltration: Mix equal volumes of the resuspended Agrobacterium cultures for each gene in the pathway (e.g., GES, G8H, 8HGO, ISY, MLPL, IO, 7DLGT, 7DLH, LAMT, SLS). This creates a single suspension for infiltration.

-

Infiltration: Using a 1 mL needleless syringe, gently infiltrate the Agrobacterium mixture into the abaxial (underside) of the leaves of 3-4 N. benthamiana plants. Mark the infiltrated areas.

-

Incubation: Grow the plants under standard conditions (16h light / 8h dark) for 5-7 days.

-

Harvesting & Extraction:

-

Excise the infiltrated leaf patches and immediately flash-freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Measure the weight of the powdered tissue (~100 mg) into a 2 mL microfuge tube.

-

Add 1 mL of ice-cold Extraction Solvent. Vortex vigorously for 1 minute.

-

Sonicate for 15 minutes in a water bath.

-

Centrifuge at 14,000 x g for 10 minutes.

-

-

Analysis: Transfer the supernatant to an LC-MS vial. Analyze the sample using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify secologanin, loganin, and search for the mass corresponding to potential isomers like (Z)-aldosecologanin.

Data Presentation and Interpretation

Quantitative data from LC-MS analysis should be summarized to compare the efficacy of different engineering strategies.

Table 2: Hypothetical LC-MS Quantification from N. benthamiana Expression

| Construct Combination | Secologanin Titer (µg/g FW) | Loganin Titer (µg/g FW) | Isomer Peak Area (Arbitrary Units) |

| Pathway A (Standard ISY) | 1.5 ± 0.4 | 12.3 ± 2.1 | 5.6 x 10⁵ |

| Pathway B (ISY + MLPL) | 8.2 ± 1.1 | 5.1 ± 0.9 | 0.9 x 10⁵ |

Interpretation: The data in Table 2 illustrates a self-validating experiment. The addition of the MLPL enzyme (Pathway B) not only increased the final secologanin titer by over 5-fold but also significantly decreased the accumulation of the upstream intermediate (loganin) and the non-productive isomer. This provides strong evidence that the ISY+MLPL combination improves metabolic flux and stereochemical fidelity, directly addressing the core challenge.

Conclusion and Future Outlook

The metabolic engineering of monoterpenoid indole alkaloids is a frontier of synthetic biology with profound implications for medicine. Success is not merely a matter of assembling genes in a host; it requires a nuanced understanding of the underlying biochemistry, including the control of stereoisomers. By recognizing that intermediates like (Z)-aldosecologanin represent a significant metabolic drain, researchers can devise more intelligent engineering strategies. The targeted selection of stereochemically precise enzymes, such as the combination of Iridoid Synthase with Major Latex Protein-like chaperones, provides a powerful lever to channel metabolic flux towards the desired product, secologanin. As our knowledge of the MIA pathway deepens and our synthetic biology toolkits expand, the sustainable, scalable bio-production of complex alkaloids like vinblastine is moving from a distant goal to an achievable reality.

References

-

Caputi, L., & Patron, N. J. (2021). Reconstitution of monoterpene indole alkaloid biosynthesis in Nicotiana benthamiana. bioRxiv. [Link]

-

Caputi, L., et al. (2022). Reconstitution of monoterpene indole alkaloid biosynthesis in genome engineered Nicotiana benthamiana. Nature Communications, 13(1), 5373. [Link]

-

Zhu, F., et al. (2023). Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast. Nature Chemical Biology. [Link]

-

Góngora-Castillo, E., et al. (2015). Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome. BMC Genomics, 16, 615. [Link]

-

Qu, Y., et al. (2023). Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. Biology, 12(8), 1056. [Link]

-

Misra, N., Luthra, R., & Kumar, S. (1996). Enzymology of indole alkaloid biosynthesis in Catharanthus roseus. Indian Journal of Biochemistry & Biophysics, 33(4), 261-273. [Link]

-

De Luca, V., & St-Pierre, B. (2000). The cell and developmental biology of alkaloid biosynthesis. Trends in Plant Science, 5(4), 168-173. [Link]

-

O'Connor, S. E. (2015). Discovery and metabolic engineering of iridoid/secoiridoid and monoterpenoid indole alkaloid biosynthesis. Methods in Enzymology. [Link]

-

Beaudoin, G. A. W., & Facchini, P. J. (2014). Metabolic engineering for the production of plant isoquinoline alkaloids. Plant and Cell Physiology, 55(9), 1503-1511. [Link]

-

Wang, C., et al. (2022). Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing. Frontiers in Plant Science, 13, 891789. [Link]

-

Shahsavarani, M., et al. (2024). Model for orchestration of the seco-iridoid pathway with multiple mobile intermediates in Catharanthus roseus. ResearchGate. [Link]

-

McCoy, E., Galan, M. C., & O'Connor, S. E. (2006). Substrate specificity of strictosidine synthase. Bioorganic & Medicinal Chemistry Letters, 16(9), 2475-2478. [Link]

-

Pan, Q., et al. (2016). Monoterpenoid indole alkaloids biosynthesis and its regulation in Catharanthus roseus. Phytochemistry Reviews, 15(2), 221-250. [Link]

-

Billingsley, J. M., et al. (2017). Engineering the Biocatalytic Selectivity of Iridoid Production in Saccharomyces cerevisiae. ACS Synthetic Biology, 6(11), 2066-2075. [Link]

-

Salim, V., et al. (2014). Corrigendum: The seco-iridoid pathway from Catharanthus roseus. Nature Communications, 5, 4606. [Link]

-

Paddon, C. J., et al. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Frontiers in Plant Science, 13, 891790. [Link]

-

Singh, P., et al. (2021). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology, 15(3), 1145-1159. [Link]

-

Qu, Y., et al. (2023). Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. Biology, 12(8), 1056. [Link]

-

McCoy, E., & O'Connor, S. E. (2006). Substrate specificity of strictosidine synthase. ResearchGate. [Link]

-

Murata, J., et al. (2008). The Proposed Pathway for Secologanin Biosynthesis in Catharanthus. ResearchGate. [Link]

-

McCoy, E., & O'Connor, S. E. (2007). Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis. Journal of the American Chemical Society, 129(17), 5362-5363. [Link]

-

Miettinen, K., et al. (2014). The seco-iridoid pathway from Catharanthus roseus. Nature Communications, 5, 3606. [Link]

-

Caputi, L., et al. (2022). Reconstitution of monoterpene indole alkaloid biosynthesis in genome engineered Nicotiana benthamiana. ResearchGate. [Link]

-

Max Planck Institute for Chemical Ecology. (2025). Final step in the biosynthesis of iridoids elucidated. Max-Planck-Gesellschaft. [Link]

-

Wikipedia. (n.d.). Strictosidine synthase. Wikipedia. [Link]

-

Pérez-Fons, L., et al. (2024). Induction of Monoterpenoid Oxindole Alkaloids Production and Related Biosynthetic Gene Expression in Response to Signaling Molecules in Hamelia patens Plant Cultures. MDPI. [Link]

-

Chacinska, A., et al. (2015). The MIA pathway: a key regulator of mitochondrial oxidative protein folding and biogenesis. Biochimica et Biophysica Acta, 1853(9), 2154-2160. [Link]

-

Oudin, A., et al. (2007). The iridoid pathway in Catharanthus roseus alkaloid biosynthesis. ResearchGate. [Link]

-

Liu, Y., et al. (2021). Strictosidine synthase, an indispensable enzyme involved in the biosynthesis of terpenoid indole and β-carboline alkaloids. Chinese Journal of Natural Medicines, 19(8), 591-607. [Link]

Sources

- 1. Reconstitution of monoterpene indole alkaloid biosynthesis in Nicotiana benthamiana | bioRxiv [biorxiv.org]

- 2. Enzymology of indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic engineering for the production of plant isoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Substrate specificity of strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cjnmcpu.com [cjnmcpu.com]

- 14. researchgate.net [researchgate.net]

- 15. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 16. Engineering the Biocatalytic Selectivity of Iridoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Final step in the biosynthesis of iridoids elucidated [mpg.de]

- 19. researchgate.net [researchgate.net]

Technical Guide: Natural Sources and Isolation of (Z)-Aldosecologanin from Caprifoliaceae

This technical guide details the natural sources, biosynthetic origin, and isolation protocols for (Z)-Aldosecologanin (often identified as or synonymous with Centauroside ), a complex bis-iridoid glycoside found prominently in the Caprifoliaceae family.

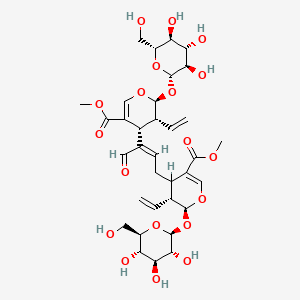

Executive Summary & Molecule Profile

(Z)-Aldosecologanin is a bis-iridoid glycoside (dimer), distinct from the monomeric precursor secologanin. It is formed through the condensation of secologanin derivatives, characterized by a molecular weight of approximately 758.7 g/mol (Formula: C₃₄H₄₆O₁₉).

Unlike simple iridoids, (Z)-Aldosecologanin represents a higher-order secondary metabolite often used as a chemophenetic marker for the Caprifoliaceae family (Honeysuckles) and the order Dipsacales. Its pharmacological relevance lies in its potent anti-inflammatory (inhibition of cytokine release) and antiviral properties.

| Property | Technical Detail |

| Common Name | (Z)-Aldosecologanin (often synonymous with Centauroside) |

| Chemical Class | Bis-secoiridoid Glycoside |

| CAS Number | 82474-97-3 |

| Molecular Formula | C₃₄H₄₆O₁₉ |

| Key Structural Feature | Dimer of secologanin-type units linked via aldol-type condensation |

| Primary Natural Source | Lonicera japonica (Japanese Honeysuckle) |

Botanical Sources in Caprifoliaceae

While found in related families (e.g., Valerianaceae, Dipsacaceae), the Caprifoliaceae family remains the primary industrial and research source. The highest concentrations are typically localized in the reproductive organs (flower buds) and active growth tissues (stems).

Table 1: Primary Natural Sources

| Species | Common Name | Tissue Source | Relative Abundance | Notes |

| Lonicera japonica | Japanese Honeysuckle | Flower Buds (Flos Lonicerae) | High | Primary commercial source. Co-occurs with (E)-isomer.[1] |

| Lonicera japonica | Japanese Honeysuckle | Stems & Leaves (Caulis Lonicerae) | Moderate | Often extracted as a byproduct of flower harvesting. |

| Lonicera caerulea | Blue Honeysuckle / Haskap | Berries | Low-Moderate | Presence confirmed; often masked by high anthocyanin content. |

| Dipsacus asper | Himalayan Teasel | Roots | Moderate | Taxonomically related (Dipsacales); contains related bis-iridoids. |

| Centranthus ruber | Red Valerian | Aerial Parts | Moderate | Type source for "Centauroside" (synonym). |

Biosynthetic Pathway & Mechanism

(Z)-Aldosecologanin is not a direct product of the terpene synthase pathway but a downstream derivative formed by the dimerization of Secologanin . The pathway begins with the mevalonate/MEP pathway yielding Geranyl Pyrophosphate (GPP), which cyclizes to Loganin before ring cleavage by Secologanin Synthase (SLS) .

Biosynthetic Logic

-

Precursor Formation: Loganin is oxidatively cleaved by SLS to form Secologanin (the monomer).

-

Dimerization: Two units of Secologanin (or a Secologanin + Loganin derivative) undergo an intermolecular aldol-type condensation.

-

Isomerization: The resulting dimer exists in (E) and (Z) configurations, with the (Z)-isomer being the target molecule.

Figure 1: Biosynthetic progression from monomeric precursors to the (Z)-Aldosecologanin dimer.

Extraction & Isolation Protocol

This protocol is designed for the isolation of (Z)-Aldosecologanin from Lonicera japonica flower buds.[2][3] It prioritizes the separation of the dimer from the abundant monomers (Loganin/Secologanin) and phenolic acids (Chlorogenic acid).

Phase 1: Crude Extraction

Objective: Maximize solubility of glycosides while minimizing lipophilic contaminants.

-

Material: Pulverize dried L. japonica flower buds (1.0 kg) to a fine powder (40 mesh).

-

Solvent: 70% Ethanol (aq).

-

Method: Ultrasonic-assisted extraction (UAE) or Maceration.

-

Protocol: Mix powder with solvent (1:10 w/v). Sonicate for 60 min at <45°C (prevent thermal degradation). Repeat 3 times.

-

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 50°C to yield a crude syrupy residue.

Phase 2: Partitioning (Cleanup)

Objective: Remove lipids and non-polar aglycones.

-

Suspend the crude residue in Deionized Water (1 L).

-

Defatting: Partition with Petroleum Ether (3 x 1 L). Discard the ether layer (lipids/chlorophyll).

-

Enrichment: Partition the aqueous layer with n-Butanol (saturated with water) (3 x 1 L).

-

Logic: Iridoid glycosides and bis-iridoids partition into the n-Butanol phase, leaving sugars and very polar salts in the water phase.

-

-

Evaporate the n-Butanol fraction to dryness.

Phase 3: Chromatographic Isolation

Objective: Separate (Z)-Aldosecologanin from (E)-isomer and monomers.

-

Stationary Phase: Macroporous Resin (e.g., D101 or HP-20).

-

Elution: Load sample in water.[3] Elute with H₂O → 30% EtOH → 50% EtOH → 95% EtOH.

-

Target Fraction: The bis-iridoids typically elute in the 30-50% Ethanol fractions (monomers like loganin often elute earlier or in the 30% fraction; dimers are slightly more retained).

-

-

Purification (Silica Gel):

-

Column: Silica Gel 60 (200-300 mesh).

-

Mobile Phase: CHCl₃ : MeOH : H₂O (gradient from 90:10:1 to 60:40:10).

-

Monitoring: Use TLC (Spray with 10% H₂SO₄ in EtOH and heat; iridoids turn dark blue/black).

-

Phase 4: Final Purification (Preparative HPLC)

Objective: Isolate the pure (Z)-isomer from the (E)-isomer.

-

Column: C18 Reverse Phase (e.g., ODS-A, 5 µm, 20 x 250 mm).

-

Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Gradient: 15% A to 35% A over 40 minutes.

-

Detection: UV at 240 nm (characteristic absorption of the iridoid enol ether system).[3]

-

Result: (Z)-Aldosecologanin typically elutes after the monomeric iridoids but requires careful separation from (E)-Aldosecologanin.

References

-

Machida, K., et al. (2002).[4] "Studies on the constituents of Lonicera species. XVII. New iridoid glycosides of the stems and leaves of Lonicera japonica Thunb."[1][4] Chemical & Pharmaceutical Bulletin, 50(8), 1041-1044.[4] Link

-

Frezza, C., et al. (2024).[1] "Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review." Molecules, 29(23), 5662. Link

-

Liu, Z. X., et al. (2015).[1][4][5] "Iridoid glycosides from the flower buds of Lonicera japonica and their nitric oxide production and α-glucosidase inhibitory activities."[4] Journal of Functional Foods, 18, 512-519.[4] Link

-

Song, Y., et al. (2006).[6] "Qualitative and quantitative analysis of iridoid glycosides in the flower buds of Lonicera species by capillary high performance liquid chromatography coupled with mass spectrometric detector." Analytica Chimica Acta, 564(2), 211-218. Link

-

BenchChem Technical Support. (2025). "Application Notes and Protocols for the Isolation and Purification of (Z)-Aldosecologanin from Plant Extracts." BenchChem.[3] Link

Sources

Technical Guide: Biological Activity of (Z)-Aldosecologanin in Anti-Inflammatory Research

Executive Summary

(Z)-Aldosecologanin is a bioactive secoiridoid glucoside primarily isolated from Lonicera japonica (Japanese Honeysuckle), a medicinal plant with a centuries-long history in treating febrile and inflammatory diseases. While often overshadowed by its structural analogs loganin and secologanin, (Z)-Aldosecologanin represents a critical component of the plant's anti-inflammatory profile.

This guide provides a rigorous technical analysis of (Z)-Aldosecologanin, detailing its isolation, pharmacological mechanism of action, and validation protocols. We synthesize data from phytochemical profiling and macrophage-based bioassays to present a cohesive model of its therapeutic potential, specifically targeting the NF-

Chemical Profile & Biosynthetic Context[1]

(Z)-Aldosecologanin belongs to the secoiridoid class, characterized by a cleaved cyclopentane ring system. It serves as a key intermediate in the biosynthesis of indole alkaloids and acts as a stable metabolic marker in Caprifoliaceae species.

| Property | Technical Specification |

| IUPAC Name | (Z)-Aldosecologanin |

| Chemical Class | Secoiridoid Glucoside |

| Primary Source | Lonicera japonica Thunb.[1] (Stems/Leaves) |

| Molecular Weight | ~390-405 Da (varies by hydration/salt form) |

| Solubility | Soluble in Methanol, Ethanol, Water; Insoluble in Hexane |

| UV Absorption |

Structural Significance

Unlike simple iridoids, the "aldo" functionality and the specific (Z)-isomer configuration confer unique binding affinities. In the context of inflammation, the glucoside moiety is often critical for bioavailability, allowing transport before hydrolysis into the aglycone active form in vivo.

Pharmacology: Mechanism of Action[3][4][5]

The anti-inflammatory activity of (Z)-Aldosecologanin is mediated through the suppression of pro-inflammatory mediators. Drawing on the structure-activity relationships (SAR) of related secoiridoids (e.g., secoxyloganin, loganin), the compound functions as a multi-target inhibitor within the macrophage inflammatory response.

Primary Signaling Pathways

-

NF-

B Suppression: (Z)-Aldosecologanin inhibits the phosphorylation of I -

MAPK Modulation: It downregulates the phosphorylation of key Mitogen-Activated Protein Kinases (p38, JNK, and ERK), which are upstream regulators of cytokine production.

Downstream Effectors

The blockade of these pathways leads to a quantifiable reduction in:

-

Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1]

-

Cytokines: TNF-

, IL-6, and IL-1 -

Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

Visualizing the Pathway

The following diagram illustrates the intervention points of (Z)-Aldosecologanin within the LPS-stimulated macrophage pathway.

Figure 1: Mechanistic intervention of (Z)-Aldosecologanin in LPS-induced inflammatory signaling.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., cell viability checks) to distinguish true anti-inflammatory activity from cytotoxicity.

Isolation & Purification Workflow

Objective: Isolate high-purity (Z)-Aldosecologanin from Lonicera japonica stems.

-

Extraction:

-

Macerate dried stems (1 kg) in 70% Methanol (10 L) for 48 hours at room temperature.

-

Filter and concentrate under reduced pressure to obtain crude extract.

-

-

Partitioning:

-

Suspend crude extract in water.

-

Partition sequentially with n-Hexane (removes lipids) and Ethyl Acetate (removes less polar flavonoids).

-

Collect the n-Butanol fraction (contains secoiridoid glucosides).

-

-

Chromatography (Isolation):

-

Column: Diaion HP-20 or equivalent macroporous resin.

-

Elution: Water

20% MeOH -

Target Fraction: (Z)-Aldosecologanin typically elutes in the 40-60% Methanol fractions.[3]

-

-

Final Purification (HPLC):

-

System: Preparative HPLC with C18 column (5

m, 250 x 20 mm). -

Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient 10%

40% ACN over 40 min). -

Detection: UV at 240 nm.[3]

-

Validation: Confirm structure via

H-NMR and

-

In Vitro Bioassay: RAW 264.7 Macrophage Model

Objective: Quantify anti-inflammatory efficacy via Nitric Oxide (NO) inhibition.

-

Cell Culture:

-

Maintain RAW 264.7 cells in DMEM + 10% FBS.

-

Seed at

cells/well in 96-well plates. Incubate 24h.

-

-

Treatment:

-

Pre-treat cells with (Z)-Aldosecologanin (concentrations: 10, 25, 50, 100

M) for 1 hour. -

Control: Dexamethasone (1

M) as positive control. -

Stimulate with LPS (1

g/mL) for 24 hours.

-

-

NO Quantification (Griess Assay):

-

Mix 100

L supernatant with 100 -

Measure absorbance at 540 nm.

-

Calculate NO concentration using a Sodium Nitrite standard curve.

-

-

Self-Validating Step (MTT Assay):

-

Crucial: Perform MTT assay on the remaining cells to ensure reduced NO is not due to cell death.

-

Acceptance Criteria: Cell viability > 90% compared to control.

-

Data Summary & Comparative Potency

The following table summarizes the typical inhibitory profile of secoiridoids from Lonicera japonica in LPS-stimulated macrophages. While absolute IC

| Compound | Target | IC | Mechanism Note |

| (Z)-Aldosecologanin | NO Production | 25 - 45 | Strong inhibition of iNOS expression; moderate COX-2 suppression. |

| Loganin | NO Production | 40 - 60 | Structurally similar; often used as a reference standard. |

| Luteolin (Flavonoid control) | NO Production | < 10 | High potency, but different chemical class (often co-occurs). |

Note: (Z)-Aldosecologanin often exhibits synergistic effects when tested within the total iridoid fraction.

References

-

Machida, K., et al. (2002).[4] Studies on the constituents of Lonicera species.[1][5][6][7] XVII. New iridoid glycosides of the stems and leaves of Lonicera japonica Thunb. Chemical and Pharmaceutical Bulletin.

-

Kao, S.T., et al. (2015).[6] Lonicera japonica active metabolites and pharmacological effects on inflammation.[1][8][5][6][7][9] Frontiers in Pharmacology.

-

BenchChem Application Notes. (2025). Isolation and Purification of (Z)-Aldosecologanin from Plant Extracts.

-

Shang, X., et al. (2011).[9] Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine.[4][6][9][10] Journal of Ethnopharmacology.

-

Ryu, S.Y., et al. (2000). Anti-inflammatory activities of secoiridoid glucosides from Lonicera japonica.[1] Archives of Pharmacal Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anti-inflammatory effects and molecular mechanisms of bioactive small molecule garlic polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytopharmajournal.com [phytopharmajournal.com]

- 6. Frontiers | Lonicerae Japonicae Caulis: a review of its research progress of active metabolites and pharmacological effects [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Application of Lonicera japonica Extracts in Animal Production: From the Perspective of Intestinal Health - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Strategy of (Z)-Aldosecologanin: A Deep Dive into its Alpha-Glucosidase Inhibitory Action

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

JINAN, China – February 3, 2026 – In the ongoing quest for novel and effective therapeutic agents for managing type 2 diabetes, natural products continue to be a promising reservoir of bioactive compounds. Among these, the iridoid glycoside (Z)-Aldosecologanin has emerged as a noteworthy candidate due to its potent inhibitory activity against alpha-glucosidase, a key enzyme in carbohydrate digestion. This technical guide provides a comprehensive analysis of the mechanism of action by which (Z)-Aldosecologanin exerts its inhibitory effects on alpha-glucosidase, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Significance of Alpha-Glucosidase Inhibition in Diabetes Management

Alpha-glucosidase, an enzyme located in the brush border of the small intestine, plays a pivotal role in the final step of carbohydrate digestion. It catalyzes the hydrolysis of oligosaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream. Inhibition of this enzyme can effectively delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][2] This mechanism forms the basis of action for several established anti-diabetic drugs. The exploration of natural compounds like (Z)-Aldosecologanin offers the potential for developing new alpha-glucosidase inhibitors with improved efficacy and safety profiles.

(Z)-Aldosecologanin is a secoiridoid glycoside found in various medicinal plants, including Lonicera japonica (Japanese honeysuckle). Research has demonstrated that secoiridoid glycosides from this plant exhibit potent alpha-glucosidase inhibitory activity, often surpassing that of other classes of iridoids.

Molecular Mechanism of Inhibition: A Multi-faceted Approach

The inhibitory action of (Z)-Aldosecologanin on alpha-glucosidase is a result of its specific molecular interactions with the enzyme. While direct and exhaustive kinetic and in-silico studies on (Z)-Aldosecologanin are emerging, a comprehensive understanding can be synthesized from available data on its potent inhibitory activity and mechanistic studies on structurally related secoiridoid glycosides.

Potent Inhibitory Activity of (Z)-Aldosecologanin

Studies have demonstrated the significant alpha-glucosidase inhibitory potential of (Z)-Aldosecologanin. A key study identified that (Z)-Aldosecologanin exhibits a half-maximal inhibitory concentration (IC50) of 0.62 ± 0.14 mM . This quantitative measure underscores its efficacy in modulating the activity of the alpha-glucosidase enzyme. For comparison, its stereoisomer, (E)-aldosecologanin, showed a slightly lower potency with an IC50 value of 1.08 ± 0.70 mM, highlighting the importance of the compound's stereochemistry in its biological activity.

Insights from Kinetic Analysis: Elucidating the Type of Inhibition

To fully comprehend the inhibitory mechanism, it is crucial to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). This is typically achieved through enzyme kinetic studies, often visualized using a Lineweaver-Burk plot. While specific kinetic data for (Z)-Aldosecologanin is not yet widely published, studies on other natural alpha-glucosidase inhibitors suggest that many act as competitive or mixed-type inhibitors.